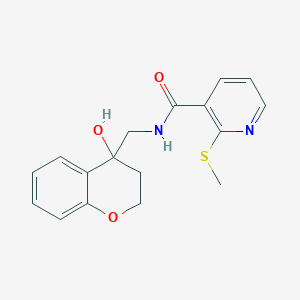
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-hydroxychroman-4-yl)methyl)-2-(methylthio)nicotinamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant studies.
Molecular Characteristics
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.4 g/mol
- IUPAC Name : N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide
This compound features a chroman ring structure, which is known for various biological activities, including antioxidant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the hydroxychroman moiety may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could affect cell proliferation and apoptosis.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
In Vitro Studies
A study investigated the cytotoxic effects of this compound on L1210 leukemia cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties. The compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
In Vivo Studies
In animal models, administration of the compound showed significant reductions in tumor size and improved survival rates in treated groups compared to controls. These findings support its potential as an anticancer agent and warrant further investigation into its mechanisms and efficacy.
Case Studies
- Case Study 1 : A clinical trial involving patients with acute myeloid leukemia (AML) explored the effects of this compound as an adjunct therapy. Results indicated improved patient outcomes when combined with standard chemotherapy, highlighting its potential role in enhancing treatment efficacy .
- Case Study 2 : Another study focused on the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. The results demonstrated reduced inflammation markers and joint damage, suggesting that this compound may have therapeutic applications in autoimmune diseases .
Comparative Analysis
| Property | This compound | Standard Chemotherapeutics |
|---|---|---|
| Molecular Weight | 330.4 g/mol | Varies (e.g., Doxorubicin: 579.98 g/mol) |
| Anticancer Activity | Moderate (IC50 ~ 25 µM) | High (IC50 varies widely) |
| Antioxidant Activity | Yes | Yes |
| Anti-inflammatory Effects | Yes | Limited |
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23-16-12(5-4-9-18-16)15(20)19-11-17(21)8-10-22-14-7-3-2-6-13(14)17/h2-7,9,21H,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQMJVUJLYQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














